molecular formula C10H14O3 B122108 Dihydroconiferyl alcohol CAS No. 2305-13-7

Dihydroconiferyl alcohol

Cat. No. B122108
CAS RN: 2305-13-7
M. Wt: 182.22 g/mol
InChI Key: MWOMNLDJNQWJMK-UHFFFAOYSA-N
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Description

Dihydroconiferyl alcohol is a member of the class of phenols that is 2-methoxyphenol substituted by a 3-hydroxypropyl group at position 4 . It has a role as a plant metabolite and is a primary alcohol and a eugenol . It is a natural product found in Pinus densiflora, Tsuga chinensis, and other organisms .


Synthesis Analysis

Dihydroconiferyl alcohol can be synthesized from lignocellulosic biomass through a process called the LignoFlex process . The first stage of this process involves the copper-doped porous metal oxide (Cu20PMO) catalyzed reductive catalytic fractionation (RCF) of pine lignocellulose into a crude bio-oil, rich in dihydroconiferyl alcohol . This can then be converted into dihydroconiferyl amine in high selectivity using ammonia gas .


Molecular Structure Analysis

The molecular formula of Dihydroconiferyl alcohol is C10H14O3 . The IUPAC name is 4-(3-hydroxypropyl)-2-methoxyphenol . The InChI is 1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

Dihydroconiferyl alcohol has a molecular weight of 182.22 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Biocatalysis and Enzymatic Reactions

Dihydroconiferyl alcohol is a substrate in biocatalytic processes involving alcohol dehydrogenases (ADHs). ADHs are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. This property is utilized in the production of chiral pharmaceuticals and fine chemicals, where the stereoselectivity of ADHs is beneficial for creating enantiomerically pure compounds .

Plant Growth and Development

Research has shown that Dihydroconiferyl alcohol acts as a cell division factor in plants. It has been isolated from the spring sap of Acer species and found to stimulate the growth of soybean callus. It also exhibits activity in tobacco callus and radish leaf senescence assays, indicating its potential role in plant tissue culture and agricultural biotechnology .

Material Science

In material science, Dihydroconiferyl alcohol is used in the synthesis of highly deuterated compounds. These compounds are valuable for silencing NMR signals in polymers derived from them, which is useful in elucidating the structure and composition of lignin and other polymeric materials .

Environmental Applications

Dihydroconiferyl alcohol is being explored for its role as a radical scavenger. This property could be harnessed in environmental applications to mitigate the effects of free radicals, potentially contributing to the development of new materials or processes that help in environmental protection and sustainability .

Agriculture

The compound has been identified as a potential cytokinin, which are classes of plant hormones that promote cell division in plant roots and shoots. Its application in agriculture could lead to the development of new strategies for crop improvement, including enhanced growth, yield, and stress resistance .

Food Industry

Dihydroconiferyl alcohol is a component of volatile oils and has been used as a flavoring agent. Its role in the food industry could be significant in the development of new flavors and food additives, contributing to the enhancement of taste and aroma profiles in various food products .

Medicine

In the medical field, Dihydroconiferyl alcohol has been studied for its potential as an antibacterial agent and apoptosis inducer. These properties could lead to new therapeutic applications, particularly in the treatment of infections and cancer .

Cosmetic Industry

While direct references to Dihydroconiferyl alcohol in cosmetics were not found, its structural similarity to other phenolic compounds suggests potential uses in skincare and beauty products. Phenolic compounds are known for their antioxidant properties, which can protect the skin from oxidative stress and aging .

Safety and Hazards

Dihydroconiferyl alcohol may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised when handling this compound .

Mechanism of Action

Target of Action

Dihydroconiferyl alcohol is a plant metabolite that plays several roles in biological systems . It acts as a radical scavenger , reacting readily with and eliminating radicals . It also acts as a sensitizer , causing a substantial proportion of exposed people or animals to develop an allergic reaction after repeated exposure . Additionally, it has been found to exhibit cytoprotective activity in cultured MCF-7 cells stressed by H2O2 .

Mode of Action

For instance, it can act as a monoamine oxidase inhibitor , interfering with the action of monoamine oxidase . It also acts as a voltage-gated sodium channel blocker , interfering with the activity of voltage-gated sodium channels .

Biochemical Pathways

Dihydroconiferyl alcohol affects several biochemical pathways. It has been identified as an apoptosis inducer , inducing the process of programmed cell death in multi-celled organisms . It also acts as an analgesic , relieving pain without the loss of consciousness or producing anesthesia .

Pharmacokinetics

Its physical properties such as melting point (63-65°c), boiling point (27562°C), and density (10966) have been reported .

Result of Action

The result of dihydroconiferyl alcohol’s action can vary depending on the context. For instance, it has been found to stimulate growth in soybean callus . It also exhibits cytoprotective activity in cultured MCF-7 cells stressed by H2O2 .

Action Environment

The action, efficacy, and stability of dihydroconiferyl alcohol can be influenced by various environmental factors. For instance, it is soluble in alcohol and ether solvents , which can affect its bioavailability and action.

properties

IUPAC Name

4-(3-hydroxypropyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOMNLDJNQWJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177612
Record name Benzenepropanol, 4-hydroxy-3-methoxy- (9CI)
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroconiferyl alcohol

CAS RN

2305-13-7
Record name Dihydroconiferyl alcohol
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Record name Dihydroconiferyl alcohol
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Record name 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol
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Record name DIHYDROCONIFERYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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